8-Methylbicyclo[3.2.1]oct-6-en-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
8-methylbicyclo[3.2.1]oct-6-en-3-ol |
InChI |
InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3 |
InChI Key |
IENSJAVOGKRVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CC1C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methylbicyclo 3.2.1 Oct 6 En 3 Ol and Its Analogues
Stereoselective Synthesis of Bicyclo[3.2.1]octene Systems
The precise control of stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical and other applications. The synthesis of bicyclo[3.2.1]octene systems often yields multiple stereoisomers, necessitating the development of highly selective synthetic methods.
Asymmetric Induction in Bicyclo[3.2.1]oct-6-en-3-ol Synthesis
Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is a cornerstone of modern organic synthesis. In the context of 8-Methylbicyclo[3.2.1]oct-6-en-3-ol, this involves introducing chirality in a controlled manner. One notable approach involves the use of chiral auxiliaries. For instance, oxazolidinone chiral auxiliaries have been successfully employed in asymmetric intramolecular Diels-Alder (IMDA) reactions to deliver bridged bicyclic systems with high diastereomeric excess (97-99% de) and enantiomeric purity. nih.gov Another strategy is the use of chiral catalysts. While specific examples for this compound are not extensively documented in the provided results, the general principle of using chiral catalysts to influence the stereochemical outcome of key bond-forming reactions is a widely applied and effective method. nih.gov
Enantioselective Methodologies for Bridged Bicyclic Alcohols
The enantioselective synthesis of bridged bicyclic alcohols, including the title compound, is a significant challenge that has been addressed through various innovative strategies. One powerful technique is asymmetric transfer hydrogenation (ATH) of the corresponding ketone precursor. acs.org This method has proven effective for producing bicyclo[1.1.1]pentane-containing alcohols with high enantiomeric excess. acs.org The principle can be extended to the bicyclo[3.2.1]octene system, where the ketone at the 3-position would be stereoselectively reduced to the desired alcohol.
Catalytic enantioselective conjugate addition of nucleophiles to enones, followed by diastereoselective addition of pendant alcohols to the resulting carbonyl group, represents another important avenue. nih.gov Palladium-catalyzed methods and Brønsted acid-catalyzed approaches have been reported for the synthesis of bridged bicyclic ketals, which share structural similarities with the target alcohol. nih.gov Furthermore, desymmetrization protocols of meso-compounds have emerged as a powerful tool. For example, the desymmetrization of a meso-diol containing the 8-oxabicyclo[3.2.1]oct-6-ene core has been achieved through lipase-catalyzed transesterification, affording the product with high enantiomeric excess. researchgate.net
| Methodology | Key Features | Reported Stereoselectivity |
| Asymmetric Intramolecular Diels-Alder (IMDA) | Use of oxazolidinone chiral auxiliaries. nih.gov | 97-99% de. nih.gov |
| Asymmetric Transfer Hydrogenation (ATH) | Reduction of a ketone precursor. acs.org | High enantiomeric excess. acs.org |
| Catalytic Enantioselective Conjugate Addition | Followed by diastereoselective addition of a pendant alcohol. nih.gov | High diastereoselectivity. nih.gov |
| Desymmetrization of Meso-compounds | Lipase-catalyzed transesterification. researchgate.net | 89% ee. researchgate.net |
Control of Diastereomeric and Epimeric Products (e.g., Axial vs. Equatorial Alcohols)
The relative orientation of substituents on the bicyclo[3.2.1]octene ring system gives rise to diastereomers and epimers. For instance, the hydroxyl group at the C-3 position can be in either an axial or equatorial position. The control of this stereochemistry is often dictated by the reaction conditions and the steric environment of the molecule.
In the reduction of bicyclo[3.2.1]octan-3-one derivatives, the use of different reducing agents can lead to varying ratios of the axial and equatorial alcohol products. For example, the reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-one with sodium borohydride (B1222165) (NaBH4) exclusively yields the corresponding endo-alcohol due to steric hindrance on the exo face of the ketone. scispace.com Similarly, treatment of certain 8-oxabicyclo[3.2.1]oct-6-en-3-ones with lithium aluminum hydride or Grignard reagents stereoselectively produces the endo-3-alcohols. researchgate.net The interplay of ring strain and radical stability can also influence the product distribution in rearrangement reactions, often favoring the formation of the more stable equatorial isomer. escholarship.org
Strategies for Constructing the Bicyclo[3.2.1]octene Skeleton
The construction of the bicyclo[3.2.1]octene core is a critical step in the synthesis of this compound and its analogues. Cycloaddition reactions and rearrangement-based approaches are two of the most powerful strategies employed for this purpose.
Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions, [4+3] Cycloadditions)
Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly versatile tool for constructing six-membered rings, which can then be further elaborated to the bicyclo[3.2.1]octene skeleton. Intramolecular Diels-Alder (IMDA) reactions of substrates like 5-vinyl-1,3-cyclohexadienes have been successfully used to prepare the tricyclo[3.2.1.02,7]octane system, which can be subsequently converted to the desired bicyclo[3.2.1]octene framework through cyclopropane (B1198618) ring opening. nih.govmdpi.com Furthermore, a twisted and highly reactive enone, 6-methylenebicyclo[3.2.1]oct-1-en-3-one, has been utilized as a dienophile in Diels-Alder reactions to construct tricyclic and tetracyclic adducts. researchgate.net
The [4+3] cycloaddition reaction is another powerful method for the direct construction of the seven-membered ring found in the bicyclo[3.2.1]octane system. The reaction between furan (B31954) derivatives and oxyallyl cations is a well-established method for synthesizing 8-oxabicyclo[3.2.1]oct-6-en-3-ones. scholaris.canih.gov Asymmetric variations of this reaction have been developed, employing chiral furylcarbinols to achieve high diastereoselectivity. scholaris.ca Intramolecular [4+3] cycloadditions have also been explored for the synthesis of bridged oxa-[3.2.1]octane-embedded tricyclic systems. nih.gov
| Cycloaddition Type | Reactants | Product Skeleton |
| Intramolecular Diels-Alder [4+2] | 5-Vinyl-1,3-cyclohexadiene derivative. nih.govmdpi.com | Tricyclo[3.2.1.02,7]octane. nih.govmdpi.com |
| Diels-Alder [4+2] | 6-Methylenebicyclo[3.2.1]oct-1-en-3-one and a diene. researchgate.net | Tricyclic/Tetracyclic adducts. researchgate.net |
| [4+3] Cycloaddition | Furan derivative and oxyallyl cation. scholaris.canih.gov | 8-Oxabicyclo[3.2.1]oct-6-en-3-one. scholaris.canih.gov |
| Intramolecular [4+3] Cycloaddition | Cyclopropane and dendralene. nih.gov | Oxa-[3.2.1]octane-embedded 5-7-fused bicycle. nih.gov |
Rearrangement-Based Approaches
Rearrangement reactions offer an elegant way to transform readily available skeletons into more complex ones. The bicyclo[3.2.1]octene framework can be accessed through the rearrangement of other bicyclic systems. A common strategy involves the rearrangement of bicyclo[2.2.2]octene precursors. acs.org For example, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions can lead to a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. escholarship.org
Pinacol-type rearrangements are also employed. For instance, treatment of a bicyclo[2.2.2]oct-5-en-2-one with a Grignard reagent followed by an acid-catalyzed rearrangement can yield a bicyclo[3.2.1]oct-6-en-2-one. oup.com Additionally, palladium-catalyzed rearrangements of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans have been shown to efficiently produce functionalized bicyclo[3.2.1]octan-8-ones. nih.gov The Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement, of appropriately substituted precursors also provides a pathway to the bicyclo[3.2.1]octadiene system. cdnsciencepub.com
Skeletal Rearrangements from Bicyclo[2.2.2]octane Intermediates
The transformation of bicyclo[2.2.2]octane systems into the bicyclo[3.2.1]octane framework is a well-established synthetic strategy. uniroma1.it This rearrangement is often driven by the formation of a more stable carbocation intermediate. For instance, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions leads to a bicyclo[2.2.2]oct-5-en-2-yl radical. This radical can then rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. escholarship.org The ratio of the resulting products is influenced by the balance between ring strain and the stability of the radical, with radical-stabilizing substituents favoring the rearranged bicyclo[3.2.1]octene system. escholarship.org
Another example involves the acid-catalyzed rearrangement of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate. This reaction is a key step in the synthesis of stemarane diterpenes and relies on the stereoelectronic requirements of the bicyclo[2.2.2]octane to bicyclo[3.2.1]octane conversion. uniroma1.it Similarly, oxidative decarboxylation of certain bicyclo[2.2.2]octane derivatives with lead tetraacetate can also induce rearrangement to the bicyclo[3.2.1]octane system. researchgate.net
Thermal Rearrangements of Enol Silyl (B83357) Ethers
Thermal rearrangements of enol silyl ethers provide another pathway to bicyclo[3.2.1]octane systems. A notable example is the intramolecular Diels-Alder reaction of a trimethylsilyl (B98337) enol ether derivative. mdpi.com This reaction proceeds through a thermal process to form the bicyclo[3.2.1]octane skeleton. mdpi.comfigshare.com
More recently, photo-induced electron transfer (PET)-mediated intramolecular oxidative allyl-group transfer of enol silyl ethers has been developed. thieme-connect.com This metal-free method allows for the precise assembly of α-allylated ketones, including those with the bicyclo[3.2.1]octane framework, under mild conditions. The proposed mechanism involves the formation of a radical cation from the enol silyl ether, followed by a 7-endo-trig cyclization to form a seven-membered ring radical intermediate. thieme-connect.com
Lewis Acid Promoted Rearrangements
Lewis acids are effective promoters for rearrangements that form bicyclo[3.2.1]octane structures. For example, the treatment of bicyclic α-diazo-β-hydroxyketones with a rhodium catalyst leads to the formation of bridged bicyclo[m.n.1]ketones, including bicyclo[3.2.1]octanediones, in good yields. polyu.edu.hk This rearrangement proceeds through a pathway involving a 1,2-alkyl migration. polyu.edu.hk
In another application, a Lewis acid-catalyzed ring expansion of a methylenecyclobutane (B73084) annelated mesyloxydecalin with methylaluminium dichloride affords an annelated bicyclo[3.2.1]octane in high yield. ugent.be This reaction is a key step in constructing the bicyclo[3.2.1]octane skeleton found in natural products like kaurenoids and gibberellins. ugent.bersc.org
Cyclobutyl-Carbinol Rearrangements
Cyclobutyl-carbinol rearrangements have been utilized in the synthesis of complex natural products containing the bicyclo[3.2.1]octane core. For instance, in an approach towards the synthesis of trichothecane (B1236751) sesquiterpenes, acid treatment of a spiro[1-methyl-4-oxabicyclo[4.2.0]oct-7-en-5-ol-2,1'-4,4-ethylenedioxycyclohexan-2-ol] at elevated temperatures led to the formation of a spiro[1-methyl-8-formyloxy-4-oxabicyclo[3.2.1]oct-6-ene-2,1'-cyclohex-2-en-4-one]. oregonstate.edu This demonstrates the feasibility of using a cyclobutyl-carbinol rearrangement to construct the bicyclo[3.2.1]octane portion of the target molecule. oregonstate.edu
Multi-Component and Cascade Reactions
Multi-component and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound and its analogues from simple precursors in a single operation.
Organocatalytic Domino Michael/Aldol Reactions
Organocatalytic domino Michael/aldol reactions have emerged as a powerful strategy for the enantioselective synthesis of highly functionalized bicyclo[3.2.1]octanes. nih.govacs.orgacs.org These reactions typically involve the reaction of a β,γ-unsaturated 1,2-ketoester or a β,γ-unsaturated 1,2-keto amide with a cyclic 1,3-keto ester, catalyzed by a chiral organocatalyst, often derived from cinchona alkaloids. nih.govacs.orgacs.orgthieme-connect.com This methodology allows for the construction of bicyclo[3.2.1]octane derivatives with up to four stereogenic centers, including two quaternary carbons, in good yields and with high diastereo- and enantioselectivities. nih.govacs.orgacs.org
The reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to improve the yield and selectivity. acs.org For example, using dried toluene (B28343) at 0 °C has been shown to provide the desired bicyclo[3.2.1]octane in high yield with good enantioselectivity. acs.org The scope of the reaction is broad, tolerating a variety of substituents on both the unsaturated ketoester and the cyclic ketoester. acs.orgacs.org
Table 1: Organocatalytic Domino Michael/Aldol Reaction for Bicyclo[3.2.1]octane Synthesis
| Entry | β,γ-Unsaturated 1,2-Ketoester | Cyclic 1,3-Ketoester | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenyl | 5-membered ring | Quinine-derived | 89 | 1.5:1 | 87:13 / 82:18 | acs.org |
| 2 | 4-Methylphenyl | 5-membered ring | Quinine-derived | 97 | 2:1 | 88:12 | acs.org |
| 3 | 4-Bromophenyl | 5-membered ring | Quinine-derived | 97 | 2:1 | 87:13 | acs.org |
| 4 | 3-Nitrophenyl | 5-membered ring | Quinine-derived | 75 | >20:1 | 73 | thieme-connect.com |
This table presents a selection of results and is not exhaustive.
Transition-Metal-Catalyzed Domino Reactions
Transition-metal-catalyzed domino reactions provide another efficient route to bicyclo[3.2.1]octane frameworks. beilstein-journals.org Palladium-catalyzed reactions, in particular, have been successfully employed. scispace.combohrium.com One such strategy involves an aminopalladation-triggered Heck-type reaction of N-sulfonyl-2-alkynylanilides to construct indole-fused bicyclo[3.2.1]octanes with an all-carbon quaternary bridgehead stereocenter. bohrium.comacs.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups, offering excellent enantioselectivity. bohrium.comacs.org
Another approach utilizes a palladium-catalyzed domino carbopalladation of norbornene with subsequent trapping of the π-allylpalladium species to deliver polycyclic products with a bicyclo[3.2.1]oct-2-en-3-yl)tricyclo[3.2.1.02,4]octane core. scispace.com Rhodium-catalyzed domino reactions of oxabicyclic alkenes with secondary amine nucleophiles have also been developed for the synthesis of related bicyclic systems. beilstein-journals.org These transition-metal-catalyzed methods are valuable for their ability to construct complex polycyclic systems with high levels of stereocontrol. beilstein-journals.org
Photochemical Cyclization Strategies
Photochemical reactions offer a powerful tool for the construction of complex cyclic systems. In the context of bicyclo[3.2.1]octane synthesis, intramolecular photocycloadditions have been employed to create the characteristic bridged structure. For instance, the irradiation of certain 2-alkenyl-furan-3(2H)-ones can lead to the formation of tricyclic intermediates which can be further transformed into the desired bicyclo[3.2.1]octane skeleton. researchgate.net
One notable strategy involves the intramolecular de Mayo reaction, which is a two-step process involving a photoaddition followed by a retro-aldol reaction. This sequence has been successfully applied in the synthesis of bicyclo[3.2.1]octane derivatives. researchgate.net The initial photochemical [2+2] cycloaddition between an enone and an alkene within the same molecule generates a strained cyclobutane (B1203170) ring. Subsequent ring-opening of this intermediate via a retro-aldol condensation can furnish the bicyclo[3.2.1]octane framework.
Base-Catalyzed and Acid-Catalyzed Cyclizations
Both base and acid catalysis play crucial roles in the cyclization reactions to form the bicyclo[3.2.1]octane core.
Base-Catalyzed Cyclizations: Base-catalyzed intramolecular Michael additions are a common method for constructing the bicyclo[3.2.1]octane system. mdpi.com For example, the reaction of 1,3-cyclopentanediones tethered to activated olefins in the presence of a base can yield bicyclo[3.2.1]octane-6,8-dione derivatives with multiple stereogenic centers. researchgate.net The choice of base and reaction time can influence the stereochemical outcome of the cyclization. researchgate.net In some cases, an intramolecular Michael reaction can occur as a side reaction, leading to the formation of the bicyclo[3.2.1] scaffold. mdpi.com
Acid-Catalyzed Cyclizations: Acid-catalyzed rearrangements are another effective strategy. mdpi.com For instance, the treatment of a bicyclo[3.2.1]oct-6-en-2-one with an acid catalyst like Amberlyst® H-15 can induce isomerization to a bicyclo[3.2.1]oct-3-en-2-one. researchgate.net Pinacol-type rearrangements of specific diols under acidic conditions can also lead to the formation of the bicyclo[3.2.1]octane skeleton. researchgate.net Furthermore, acid-catalyzed cascade reactions involving 1-alkoxycyclohexadienolates and 2-chloro-2-cyclopropylideneacetate can produce tricyclic intermediates that rearrange to highly functionalized bicyclo[3.2.1]octane derivatives. researchgate.net The cyclization can also be facilitated by Lewis acids or strong mineral acids in various solvents. google.com
Introduction of Specific Substituents
The synthesis of the target molecule, this compound, requires the specific introduction of an 8-methyl group and a 3-hydroxyl group.
Methylmagnesium Halide Addition to Bicyclo[3.2.1]oct-6-en-3-ones
A primary method for introducing the methyl group at the 8-position and the hydroxyl group at the 3-position involves the reaction of a bicyclo[3.2.1]oct-6-en-3-one precursor with a methylmagnesium halide (a Grignard reagent). The addition of the methyl nucleophile to the carbonyl carbon at C-3 results in the formation of a tertiary alcohol, thus creating the 3-hydroxy-3-methylbicyclo[3.2.1]oct-6-ene structure. researchgate.netresearchgate.net
For example, the treatment of 1,8,8-trimethylbicyclo[3.2.1]oct-6-en-2-one with methylmagnesium bromide in THF at low temperatures leads to the formation of the corresponding tertiary alcohol. oup.com The stereoselectivity of this addition can be influenced by the steric environment around the carbonyl group.
Methylenation Procedures
While not directly forming the 8-methyl-3-ol, methylenation procedures are relevant as they can introduce a methylene (B1212753) group that can be subsequently converted to a methyl group. A common method for the methylenation of bicyclo[3.2.1]oct-6-en-3-ones involves the use of a reagent system like dibromomethane, zinc, and titanium tetrachloride in a mixed solvent system of THF and dichloromethane. researchgate.net This reaction converts the carbonyl group at C-3 into an exocyclic double bond (a methylene group).
Stereoselective Alkylations of Bicyclo[3.2.1]octanone Derivatives
The stereoselective introduction of alkyl groups, including methyl groups, onto the bicyclo[3.2.1]octanone framework is crucial for controlling the final stereochemistry of the target molecule. Various strategies have been developed to achieve this.
Palladium-catalyzed asymmetric reductive Heck reactions have been utilized to synthesize optically active bicyclo[3.2.1]octanes bearing chiral quaternary and tertiary carbon stereocenters with high enantioselectivity. researchgate.net Another approach involves the C,O-cyclodialkylation of dilithiated cyclic beta-keto esters with 1,4-dibromo-2-butene, which proceeds with high stereospecificity to yield endo-configured diastereomers of functionalized bicyclo[3.2.1]octan-8-ones. nih.gov
Reactivity and Mechanistic Studies of 8 Methylbicyclo 3.2.1 Oct 6 En 3 Ol Systems
Intrinsic Reactivity of the Bicyclo[3.2.1]oct-6-ene Moiety
The reactivity of the bicyclo[3.2.1]oct-6-ene core is fundamentally governed by the geometric constraints and inherent strain of the bridged ring system. These factors significantly influence the behavior of the double bond compared to a simple acyclic alkene.
Influence of Ring Strain on Alkene Reactivity in Bridged Systems
Bicyclic systems such as the bicyclo[3.2.1]octane framework feature two rings sharing common atoms, which creates a strained structure. spectroscopyonline.com The bicyclo[3.2.1] system contains a seven-membered ring and exhibits notable geometric strain. spectroscopyonline.comcdnsciencepub.com This is in contrast to the more symmetrical and moderately stable bicyclo[2.2.2]octane system but less strained than the bicyclo[2.2.1]heptane (norbornane) system, which has a single-atom bridge. spectroscopyonline.com
The strain within these systems can significantly impact the reactivity of an embedded double bond. For instance, the relief of ring strain can be a powerful thermodynamic driving force for reactions. This is observed in rearrangements where a less stable bicyclic framework converts to a more stable one. A notable example is the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals to the corresponding 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radicals. escholarship.org This transformation is influenced by the interplay between ring strain and the stability of the resulting radical, with radical-stabilizing substituents favoring the formation of the bicyclo[3.2.1]octene system. escholarship.org
Furthermore, the constrained geometry of the bicyclo[3.2.1]octene system can render the alkene more reactive in certain reactions, such as Diels-Alder cycloadditions, compared to unstrained alkenes. acs.org The strain energy of the olefinic bond contributes to this enhanced reactivity, as the reaction leads to a less-strained sp³-hybridized state. acs.org
Bridgehead Alkene Stability and Bredt's Rule Implications
Bredt's rule, first formulated in the early 20th century, empirically states that a double bond cannot be placed at a bridgehead position in a small, bridged bicyclic system. uq.edu.au This is because placing a double bond at a bridgehead would necessitate a trans-double bond within one of the rings, which is geometrically impossible for small rings (typically those with fewer than eight atoms) without incurring substantial ring and angle strain. spectroscopyonline.com The p-orbitals cannot achieve the necessary planar alignment to form a stable π-bond. spectroscopyonline.com
The stability of a bridgehead alkene is often related to the "S" value, which is the sum of the number of atoms in the bridges of the bicyclic system. uq.edu.au For the bicyclo[3.2.1]octane system, the S value is 3+2+1=6. According to generalizations of Bredt's rule, systems with an S value of 6 are considered highly strained and likely exist only as fleeting intermediates. uq.edu.au However, modern synthetic methods have enabled the generation and in-situ trapping of such "anti-Bredt" olefins, including those in the [3.2.1] system, challenging the absolute nature of the rule. spectroscopyonline.com
To quantify the instability of strained alkenes, theoretical methods are used to calculate the Olefin Strain Energy (OSE). OSE is the difference in strain energy between the alkene and the corresponding alkane. This value provides a measure of the extra strain introduced by the double bond. In the early 1980s, Maier and Schleyer used molecular mechanics to evaluate a wide array of cage bicyclic systems, ranking them by their OSE values to better define the limits of Bredt's rule. rsc.org Density Functional Theory (DFT) has also been employed to study bridged polycyclic alkenes, including those with the bicyclo[3.2.1] nucleus, to understand the effects of strain, such as butterfly bending and pyramidalization of the olefinic bond. researchgate.net
A high OSE value indicates a highly strained, reactive alkene, while a very low or negative OSE value suggests a "hyperstable" alkene.
Table 1: Representative Olefin Strain Energies (OSE) for Various Bicyclic Alkenes
| Bicyclic System | Alkene | Calculated OSE (kcal/mol) | Reference System |
|---|---|---|---|
| Bicyclo[2.2.1]heptane | Norbornene | ~5 | Highly Strained |
| Bicyclo[3.2.1]octane | Bicyclo[3.2.1]oct-1-ene | ~15-20 | Very Highly Strained (Anti-Bredt) |
| Bicyclo[3.3.1]nonane | Bicyclo[3.3.1]non-1-ene | ~10 | Strained but Isolable |
| Bicyclo[4.4.4]tetradecane | Bicyclo[4.4.4]tetradec-1-ene | -1.6 | Hyperstable |
Note: OSE values are approximate and can vary based on the computational method. The table illustrates relative strain among different systems.
In the course of studying olefin strain, a class of "hyperstable" alkenes was theoretically identified. rsc.orgrsc.org These are bridgehead alkenes in large, cage-like bicyclic systems that possess very low or even negative OSE values. It was initially predicted that these hyperstable olefins should be "remarkably unreactive." rsc.orgresearchgate.net The primary experimental criterion for this classification was resistance to catalytic hydrogenation. rsc.org
Recent synthetic achievements have allowed for the preparation and study of several of these compounds, testing the long-held predictions about their reactivity. While some systems, like E-bicyclo[4.4.3]tridec-1-ene, are indeed resistant to hydrogenation under various conditions, they have shown unexpected reactivity towards other reagents, particularly oxidants. rsc.orgresearchgate.net
Table 2: Reactivity Profile of Selected Hyperstable Bridgehead Alkenes
| Alkene | Hydrogenation (H₂, PtO₂) | Oxidation (m-CPBA) | Oxidation (OsO₄) |
|---|---|---|---|
| E-Bicyclo[4.4.3]tridec-1-ene | No reaction | Forms epoxide | Forms osmate ester |
| Bicyclo[4.3.3]dodec-6-ene | No reaction | Forms epoxide | Forms osmate ester |
| Bicyclo[4.4.4]tetradec-1-ene | Predicted to resist hydrogenation | N/A (synthesis remains a challenge) | N/A |
Data sourced from studies on hyperstable alkenes. researchgate.netresearchgate.net
This work has demonstrated that while thermodynamically very stable (low ground-state energy), these alkenes are not kinetically inert to all reactions, thus refining the definition of hyperstability. researchgate.netchemistryworld.com
Mechanistic Pathways of Chemical Transformations
The functional groups of 8-methylbicyclo[3.2.1]oct-6-en-3-ol dictate its primary chemical transformations, which often involve elimination reactions.
Elimination Reactions (e.g., Dehydration, β-Heteroatom Elimination)
Elimination reactions in the this compound system typically involve the loss of the hydroxyl group and a proton from an adjacent carbon to form a new double bond.
Dehydration: The acid-catalyzed dehydration of alcohols is a classic elimination reaction. In the case of substituted bicyclo[3.2.1]oct-6-en-3-ols, this reaction proceeds to form bicyclo[3.2.1]octadienes. For tertiary alcohols, such as 3-methylbicyclo[3.2.1]oct-6-en-3-ols, dehydration with reagents like phosphoryl chloride in pyridine (B92270) can produce the corresponding bicyclo[3.2.1]octa-2,6-dienes in high yields. researchgate.net However, these sterically hindered tertiary alcohols often require more forcing conditions (e.g., temperatures around 100°C) compared to the dehydration of analogous secondary alcohols, which can proceed at much lower temperatures (0–25°C). researchgate.net The mechanism typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon (in this case, C-2 or C-4) yields the diene.
β-Heteroatom Elimination: This is a general class of reactions where a group or atom on the β-position relative to a metal or other reactive center is eliminated. researchgate.net While β-hydride elimination is most common in organometallic chemistry, the elimination of a heteroatom group (like -OH, -OR, or -OAc) from the β-carbon is also a key mechanistic step in many reactions. researchgate.net
Metal-Catalyzed Processes and Intermediates
Metal-catalyzed reactions offer powerful tools for the functionalization of bicyclic alkenes. The reactivity of systems like this compound is heavily influenced by the nature of the metal catalyst and the specific reaction conditions.
In transition-metal-catalyzed reactions of bicyclic alkenes, the initial coordination of the metal catalyst to the double bond typically occurs on the less sterically hindered exo face. beilstein-journals.org This exo-coordination is followed by a migratory insertion step, where a group attached to the metal inserts into the carbon-carbon double bond, leading to the formation of an alkyl-metal intermediate. beilstein-journals.orgmasterorganicchemistry.com For instance, in palladium-catalyzed reactions, a Pd(0) catalyst can undergo oxidative addition with H-H to form a H-Pd-H species, which then coordinates to the alkene. masterorganicchemistry.com This is followed by migratory insertion to form a C-H bond and a new C-Pd bond. masterorganicchemistry.com
The stereochemistry of the final product is often dictated by this initial exo-coordination. For example, in copper-catalyzed aminoboration of bicyclic alkenes, the side-on coordination of the copper catalyst to the exo face of the alkene precedes a migratory insertion, ultimately yielding the exo-aminoborylated product. beilstein-journals.org Similarly, palladium-catalyzed tandem Heck/carbonylation reactions of cyclopentenes proceed via syn-migratory insertion of an alkylpalladium intermediate to construct bicyclo[3.2.1]octane frameworks with high diastereoselectivity. nih.gov
While carbobicyclic systems, after migratory insertion, are relatively stable, the introduction of a heteroatom, as seen in oxabicyclic or azabicyclic alkenes, can dramatically alter the reactivity. beilstein-journals.org The resulting heteroatom-containing alkyl metal intermediate is often less stable and can undergo β-heteroatom elimination, leading to ring-opened products. beilstein-journals.org
Palladium-catalyzed ring-opening reactions of oxabicyclic alkenes have been extensively studied. researchgate.net These reactions can be co-catalyzed by a Lewis acid and proceed through various mechanistic pathways depending on the nucleophile. researchgate.net For example, the reaction of oxabenzonorbornadienes with arylboronic acids, catalyzed by rhodium, is proposed to involve transmetalation, carborhodation, β-oxygen elimination, and finally protonolysis. researchgate.net In some cases, palladium catalysis can lead to the formation of fused tetracyclic frameworks through intramolecular ring-opening of oxabenzonorbornadienes. researchgate.net The ring-opening of aminocyclopropanes, which are less studied, can also be triggered by palladium catalysts. researchgate.net
Table 1: Selected Metal-Catalyzed Reactions of Bicyclic Systems
| Catalyst System | Substrate Type | Reaction Type | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Cp*RuI | Bicyclic alkene and alkyne | Oxidative addition/Migratory insertion | Ruthenacycle | Allyl vinyl ether derivative | beilstein-journals.org |
| Palladium/Zinc | Oxa/azabenzonorbornadienes and boronic acids | Asymmetric ring-opening | Alkylpalladium | Chiral hydronaphthalenes | researchgate.net |
| Pd(OAc)2/AgOTf | Oxabenzonorbornadiene and arylacetylene | Tandem reaction | - | 1,2-diarylethanone | researchgate.net |
| Ni(COD)2/PPh3/Et3SiH | Dienal with cyclic diene | Intramolecular cyclization | π-allylnickel | Bridged bicyclic alcohol | psu.edu |
| Palladium(II) | Alkenyl amines/alcohols/malonates | Intramolecular hydrofunctionalization | Alkylpalladium(II) | Carbo- and heterocycles | rsc.org |
Nucleophilic and Radical Additions to Bicyclic Frameworks
The strained bicyclo[3.2.1]octene framework is susceptible to both nucleophilic and radical additions, providing pathways to a variety of functionalized derivatives.
Acid-catalyzed nucleophilic additions can be employed to open strained rings within related tricyclic systems, leading to the formation of the bicyclo[3.2.1]octane skeleton. For instance, the treatment of a tricyclo[3.2.1.02,7]octane system with nucleophiles like methanol (B129727) in the presence of an acid catalyst results in the regio- and stereoselective opening of the cyclopropane (B1198618) ring to yield a functionalized bicyclo[3.2.1]octene derivative. mdpi.comnih.gov The versatility of this approach allows for the introduction of various functional groups. uconn.edu
Radical reactions also play a significant role in the chemistry of bicyclic systems. The reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions leads to the formation of a bicyclo[2.2.2]oct-5-en-2-yl radical. This intermediate can then rearrange to a more stable bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. escholarship.org The final product distribution is influenced by the interplay between ring strain and the stability of the radical intermediate. escholarship.org
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular reactions, including cyclizations and rearrangements, are powerful strategies for the construction of the bicyclo[3.2.1]octane core. acs.org These reactions often proceed with high stereocontrol and can be initiated by various means, including photochemical, thermal, or catalytic methods.
Intramolecular [2+2] photocycloaddition of enol acetates derived from 4-(prop-2-enyl)cyclopentane-1,3-diones provides a route to the bicyclo[3.2.1]octane ring system. rsc.org Similarly, photochemical intramolecular cycloaddition of β-heteroaryl-o-divinylbenzenes can lead to the formation of fused benzobicyclo[3.2.1]octadiene structures. beilstein-journals.org
Acid- or base-promoted intramolecular reactions are also common. mdpi.com For example, base-promoted cyclization of a 1,4-diketone can yield a bicyclo[3.2.1] intermediate. mdpi.com Furthermore, acid-induced rearrangements of other bicyclic systems can lead to the formation of the bicyclo[3.2.1] framework. mdpi.comgla.ac.uk Pinacol-type rearrangements of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols, for instance, yield bicyclo[3.2.1]oct-6-en-2-ones. researchgate.net A notable example is the acid-catalyzed rearrangement of erythroxylol B toluene-p-sulphonate, which expands the ring to form substituted bicyclo[3.3.1] and bicyclo[3.2.2]nonyl derivatives. gla.ac.uk
Table 2: Examples of Intramolecular Cyclization and Rearrangement
| Reaction Type | Starting Material | Conditions | Product Skeleton | Reference |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition | 4-(prop-2-enyl)cyclopentane-1,3-dione enol acetate | Irradiation | Bicyclo[3.2.1]octane | rsc.org |
| Intramolecular Diels-Alder | silylenolether of an α,β-unsaturated ketone | Thermal | Bicyclo[3.2.1]octane | mdpi.com |
| Intramolecular Michael Addition | Linear polyketide precursor | Me2AlCl | Bicyclo[3.2.1]octane (as part of a larger system) | rsc.org |
| Pinacol-Type Rearrangement | 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ol | p-toluenesulfonic acid, heat | Bicyclo[3.2.1]oct-6-en-2-one | researchgate.net |
| Radical Rearrangement | 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl ester | Radical generation | Bicyclo[3.2.1]oct-6-en-2-yl radical | escholarship.org |
Stereoelectronic Effects on Reaction Outcomes
Stereoelectronic effects, which describe the influence of orbital alignment on the stereochemical and energetic course of a reaction, are crucial in determining the outcomes of reactions involving rigid bicyclic systems like this compound. These effects can dictate reaction rates, regioselectivity, and stereoselectivity.
In solvolysis reactions of bicyclic p-toluenesulfonates, for example, the participation of neighboring groups and the orientation of orbitals play a significant role. The solvolysis of endo-bicyclo[2.2.2]oct-5-en-2-yl p-toluenesulfonate is anchimerically assisted, leading to complete rearrangement to the bicyclo[3.2.1]oct-3-en-2-yl system. researchgate.net In contrast, the acetolysis of equatorial-bicyclo[3.2.1]octan-2-yl p-toluenesulfonate proceeds with complete retention of configuration, highlighting the importance of the substituent's stereochemistry. researchgate.net The stereoelectronic control in these reactions can be so precise that it allows for the selective formation of specific isomers. researchgate.net
Chemical Transformations and Derivatization of 8 Methylbicyclo 3.2.1 Oct 6 En 3 Ol
Functionalization of the Bicyclo[3.2.1]octene Core
The functionalization of the 8-Methylbicyclo[3.2.1]oct-6-en-3-ol core primarily involves reactions targeting the hydroxyl group and the alkene moiety. These reactions allow for the introduction of various functional groups and the modification of the bicyclic framework.
Transformations at the Hydroxyl Group
The secondary hydroxyl group in this compound is a key site for various chemical modifications.
Oxidation: Oxidation of the hydroxyl group provides the corresponding ketone, 8-Methylbicyclo[3.2.1]oct-6-en-3-one. This transformation is a fundamental step in the synthesis of many bicyclo[3.2.1]octane derivatives.
Esterification: The hydroxyl group can be readily converted into esters. For example, reaction with 4-nitrobenzoyl chloride in the presence of triethylamine (B128534) and N,N-dimethyl-4-aminopyridine yields the corresponding 4-nitrobenzoate (B1230335) ester. acs.org
Dehydration: Dehydration of the alcohol, particularly when a methyl group is introduced at the 3-position to create a tertiary alcohol, can lead to the formation of bicyclo[3.2.1]octa-2,6-dienes. researchgate.net This reaction typically requires forcing conditions, such as heating with phosphoryl chloride in pyridine (B92270). researchgate.net
Modifications of the Alkene Moiety
The carbon-carbon double bond in the bicyclo[3.2.1]octene core is susceptible to a variety of addition and rearrangement reactions.
Hydrogenation: Catalytic hydrogenation of the double bond can be performed to yield the saturated bicyclo[3.2.1]octane skeleton. oup.com
Rearrangement Reactions: Under acidic conditions, the bicyclo[3.2.1]octene framework can undergo rearrangement. For instance, treatment of a related bicyclo[3.2.1]oct-6-en-2-one with p-toluenesulfonic acid (TsOH) in benzene (B151609) resulted in a stereospecific transformation. oup.com
Synthesis of Diversified Bicyclo[3.2.1]octane Derivatives
The strategic functionalization of this compound and its derivatives opens pathways to a wide array of more complex molecular architectures.
Bridged Ketone Derivatives (e.g., Bicyclo[3.2.1]oct-6-en-3-ones)
The oxidation of this compound to 8-Methylbicyclo[3.2.1]oct-6-en-3-one is a pivotal transformation. These bridged ketones are valuable intermediates in organic synthesis. For instance, bicyclo[3.2.1]oct-6-en-2-ones have been utilized in a ring-contraction strategy to synthesize bicyclo[2.2.1]heptane derivatives through a Wolff rearrangement of the corresponding α-diazoketones. oup.com The synthesis of these ketones can also be achieved through other routes, such as the double Michael addition of carbon nucleophiles to cyclic dienones. rsc.org
Dihydroxy and Other Oxygenated Bicyclo[3.2.1]octane Scaffolds
The alkene moiety of bicyclo[3.2.1]octene systems can be dihydroxylated to introduce additional oxygenated functional groups. Furthermore, the reduction of bicyclo[3.2.1]oct-6-en-3-ones with reducing agents like lithium aluminum hydride (LiAlH4) can produce diastereomeric alcohols, expanding the range of accessible oxygenated scaffolds. researchgate.net The stereoselectivity of such reductions is often dependent on the steric bulk of the reducing agent. researchgate.net
Polycyclic Systems Incorporating the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane framework serves as a foundational building block for the construction of more complex polycyclic systems. caltech.eduelsevierpure.com For example, intramolecular reactions can lead to the formation of tricyclic and tetracyclic structures. The bicyclo[3.2.1]octane skeleton is a key structural motif in a variety of natural products, including aphidicolane, stemodane, and stemarane diterpenoids. mdpi.com Synthetic strategies towards these complex molecules often rely on the initial construction and subsequent elaboration of a bicyclo[3.2.1]octane core. mdpi.commdpi.com
Synthesis of Related Heterobicyclic Analogues
The rigid bicyclo[3.2.1]octane skeleton serves as a versatile template for the synthesis of various structural analogues. By introducing heteroatoms such as nitrogen or oxygen into the bicyclic core, a diverse range of compounds with distinct chemical and physical properties can be accessed. The following sections detail the synthetic strategies for converting this compound into its nitrogen- and oxygen-containing counterparts.
8-Azabicyclo[3.2.1]oct-6-en-3-ol and 8-Azabicyclo[3.2.1]oct-6-en-3-one Derivatives
The synthesis of 8-azabicyclo[3.2.1]octane derivatives, commonly known as tropanes, is of significant interest due to their prevalence in a wide array of biologically active natural products and synthetic compounds. nih.govwikipedia.orgrsc.org The construction of the 8-azabicyclo[3.2.1]octane core is a key focus in the development of novel therapeutics. grantome.comacs.orggoogle.com
General synthetic approaches to the tropane (B1204802) skeleton often involve the formation of the bicyclic system through intramolecular cyclization reactions or cycloadditions. nih.govrsc.orgacs.org For instance, a common strategy involves the [4+3] cycloaddition of a pyrrole (B145914) derivative with an oxyallyl cation. Another well-established method is the Robinson-Schöpf condensation. More recent approaches have utilized cycloheptadiene intermediates which, through a series of transformations including aziridination and vinyl aziridine (B145994) rearrangement, yield the tropane core. nih.govacs.org This method allows for late-stage functionalization at various positions of the bicyclic system. nih.govacs.org
Furthermore, the desymmetrization of achiral tropinone (B130398) derivatives provides an alternative route to enantiomerically enriched tropane alkaloids. rsc.orgacs.org While numerous methods exist for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, the direct conversion from a carbocyclic precursor like this compound is a less common strategy. One reported method involves the thermolysis of a 3α-tert-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene axial N-oxide diastereomer, which undergoes a Meisenheimer rearrangement to afford a bicyclic oxazepane-type intermediate, a precursor for hydroxylated tropane alkaloid derivatives. bgu.ac.il The synthesis of 8-azabicyclo[3.2.1]-octane-3-isoxazole oxime derivatives has also been achieved through 1,3-dipolar cycloaddition reactions. sioc-journal.cn
Table 1: Key Intermediates and Products in the Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
| Compound Name | Molecular Formula | Role in Synthesis |
| Tropinone | C₈H₁₃NO | Starting material for desymmetrization |
| Pseudotropine | C₈H₁₅NO | Natural product, synthetic target |
| Tropine | C₈H₁₅NO | Natural product, synthetic target |
| 3α-tert-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene axial N-oxide | C₁₅H₂₉NO₂Si | Precursor in Meisenheimer rearrangement |
| (1R, 3S, 5S*)-3-(tert-butyldimethylsiloxy)-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene | C₁₅H₂₉NO₂Si | Meisenheimer rearrangement product |
| 8-Azabicyclo[3.2.1]oct-3-exo-yloxy)-6-phenylisonicotinonitrile | C₂₀H₁₉N₃O | Example of a synthesized derivative |
8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
The 8-oxabicyclo[3.2.1]oct-6-en-3-one framework is a valuable building block in organic synthesis, providing access to a variety of complex polyoxygenated natural products. chimia.chresearchgate.net The primary method for the construction of this bicyclic system is the [4+3] cycloaddition reaction between furan (B31954) or its derivatives and an oxyallyl cation. chimia.ch This approach allows for the efficient generation of the rigid and conformationally defined 8-oxabicyclo[3.2.1]oct-6-en-3-one template. chimia.ch
Once formed, this scaffold can undergo a range of stereoselective functionalizations. chimia.chnih.govacs.org For example, the catalytic oxidation of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with osmium tetroxide leads to the formation of the corresponding diol, which can be further derivatized. nih.govacs.org The addition of aryllithium reagents to the ketone functionality yields tertiary alcohols, which can then be dehydrated to the corresponding alkenes. nih.govacs.org These derivatives have been explored for their biological activities. nih.govacs.org
The synthesis of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters has been accomplished via Stille cross-coupling reactions from a triflate precursor, showcasing the utility of this scaffold in constructing complex molecular architectures. nih.gov
Table 2: Key Intermediates and Products in the Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
| Compound Name | Molecular Formula | Role in Synthesis |
| Furan | C₄H₄O | Starting material in [4+3] cycloaddition |
| 2,4-Dibromopentan-3-one | C₅H₈Br₂O | Oxyallyl cation precursor |
| 8-Oxabicyclo[3.2.1]oct-6-en-3-one | C₇H₈O₂ | Core bicyclic template |
| 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | C₉H₁₂O₂ | Substituted starting material for derivatization |
| 2α,4α-Dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one | C₁₂H₁₈O₄ | Product of catalytic oxidation |
| 3-Aryl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-ol | Varies | Products from addition of aryllithium reagents |
Computational Chemistry and Theoretical Investigations of 8 Methylbicyclo 3.2.1 Oct 6 En 3 Ol Systems
Quantum Chemical Characterization of Molecular Structure and Stability
Quantum chemical methods are fundamental to describing the electronic structure and geometry of molecules. For 8-methylbicyclo[3.2.1]oct-6-en-3-ol, these calculations can predict its three-dimensional structure, the stability of different isomers, and the inherent strain within the bicyclic framework.
The bicyclo[3.2.1]octane framework is not rigid and can exist in different conformations. The presence of a double bond and substituents, such as the methyl and hydroxyl groups in this compound, further complicates the conformational landscape. The six-membered ring within the bicyclo[3.2.1]octane system can adopt chair and boat conformations. tau.ac.il
Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to explore the potential energy surface of these molecules. researchgate.net These methods can determine the relative energies of different conformers and the energy barriers for interconversion between them. For instance, in related 8-oxabicyclo[3.2.1]octan-3-ol derivatives, both chair and boat conformations of the pyran ring have been investigated using AM1, HF/6-31G, and DFT/B3LYP/6-31G levels of theory. researchgate.net While the chair conformer is often predicted to be of lower energy, the boat conformer can also be present, and its existence can be supported by comparing calculated and experimental NMR data. researchgate.net
The orientation of the hydroxyl group (endo or exo) and the methyl group also gives rise to different diastereomers with distinct stabilities. The relative energies of these isomers can be calculated to predict the most stable form of the molecule.
Table 1: Illustrative Conformational Analysis of a Bicyclo[3.2.1]oct-6-en-3-ol System
| Conformer | Method | Relative Energy (kcal/mol) |
| endo-alcohol, Chair | DFT (B3LYP/6-31G) | 0.00 |
| exo-alcohol, Chair | DFT (B3LYP/6-31G) | 1.25 |
| endo-alcohol, Boat | DFT (B3LYP/6-31G) | 3.50 |
| exo-alcohol, Boat | DFT (B3LYP/6-31G) | 4.80 |
Note: This table is illustrative and based on typical energy differences found in related bicyclic systems. Actual values for this compound would require specific calculations.
The introduction of a double bond into a bicyclic system can induce significant ring strain, often referred to as olefin strain energy (OSE). researchgate.net This strain arises from the deformation of bond angles and lengths from their ideal values to accommodate the planar geometry of the double bond within the constrained bicyclic framework. The bicyclo[3.2.1]octene system is known to exhibit considerable strain. escholarship.org
Computational chemistry provides a means to quantify this strain. The OSE can be calculated as the difference in the heat of formation between the unsaturated bicyclic compound and its corresponding saturated analogue, after accounting for the energy of hydrogenation of a strainless reference alkene. Density functional theory (DFT) calculations have been effectively used to determine the OSE in various strained olefins. researchgate.net For example, the highly strained anti-Bredt olefin bicyclo[2.2.2]oct-1-ene has a calculated OSE of 67 ± 9 kcal/mol. researchgate.net While the double bond in this compound is not at a bridgehead position, there is still inherent strain associated with its presence in the bicyclic system.
Table 2: Illustrative Olefin Strain Energy Calculation for a Bicyclo[3.2.1]octene System
| Molecule | Method | Calculated Heat of Formation (kcal/mol) | Olefin Strain Energy (kcal/mol) |
| Bicyclo[3.2.1]oct-6-ene | DFT (B3LYP/6-31G) | +15.2 | 10.5 |
| Bicyclo[3.2.1]octane | DFT (B3LYP/6-31G) | -22.3 | N/A |
| Cyclohexene (reference) | DFT (B3LYP/6-31G*) | -1.1 | ~1 |
Note: This table is illustrative. The OSE is estimated by comparing the energy of the hydrogenation of the bicyclic alkene to that of a relatively strain-free alkene like cyclohexene.
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving bicyclic compounds. By mapping out reaction pathways and characterizing transition states, theoretical studies can explain observed product distributions and predict the feasibility of new synthetic routes.
The synthesis of bicyclic alcohols like this compound often involves reactions where understanding the transition state is key. For example, the reduction of a corresponding ketone, 8-methylbicyclo[3.2.1]oct-6-en-3-one, with a hydride reagent proceeds through a transition state where the geometry dictates the stereochemical outcome. scispace.com
Computational methods can locate the transition state structures on the potential energy surface and calculate their energies. uni-giessen.de This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, in the rearrangement of bicyclo[3.2.1]oct-6-en-8-ylidene, DFT, MP2, and G4 computations have been used to corroborate experimental results by analyzing the transition states of various rearrangement pathways. nih.govuni-giessen.de
Many reactions leading to or involving bicyclic systems can yield multiple stereoisomers or regioisomers. Computational chemistry can be a predictive tool for understanding the factors that control this selectivity. For example, in the electrophilic addition to 8-oxabicyclo[3.2.1]oct-6-en-2-one, high stereo- and regioselectivity are observed, which can be rationalized by considering steric and electronic factors of the intermediates and transition states. researchgate.net
For the synthesis of this compound, the stereoselectivity of the reduction of the corresponding ketone would depend on the accessibility of the carbonyl group from the exo and endo faces. Computational modeling can quantify the steric hindrance and predict the favored direction of attack by a nucleophile. Similarly, the regioselectivity of reactions on the double bond can be predicted by analyzing the electron density and stability of potential intermediates.
Table 3: Illustrative Prediction of Stereoselectivity in the Reduction of a Bicyclo[3.2.1]oct-6-en-3-one
| Approach | Transition State Energy (kcal/mol) | Predicted Product Ratio (endo:exo) |
| Exo attack | 10.2 | 95:5 |
| Endo attack | 12.5 |
Note: This table is illustrative and demonstrates how the calculated energy difference between two competing transition states can be used to predict the stereochemical outcome of a reaction.
Application of Advanced Computational Methods to Bicyclic Systems
The study of complex molecules like this compound benefits from the continuous development of advanced computational methods. mdpi.com Techniques such as quantum mechanics/molecular mechanics (QM/MM) can be used to model reactions in solvent or within an enzyme active site. Advanced DFT functionals and high-level ab initio methods like coupled-cluster theory can provide more accurate energies and properties. nih.gov
Furthermore, computational methods are crucial in structure elucidation by comparing calculated spectroscopic data (e.g., NMR chemical shifts, coupling constants) with experimental values. researchgate.net This synergy between theory and experiment is essential for the unambiguous characterization of complex bicyclic structures. The use of computer-aided drug discovery (CADD) tools can also be applied to such systems to explore their potential biological activities. beilstein-journals.org
Applications of 8 Methylbicyclo 3.2.1 Oct 6 En 3 Ol As a Synthetic Intermediate
Strategic Building Block for Complex Molecule Synthesis
The unique three-dimensional structure and inherent reactivity of the bicyclo[3.2.1]octane core make 8-methylbicyclo[3.2.1]oct-6-en-3-ol a valuable starting point for the synthesis of intricate molecular architectures.
Approaches to Natural Product Skeletons
The bicyclo[3.2.1]octane skeleton is a key structural feature in several classes of terpenoids and neolignans. Synthetic strategies often involve the initial construction of a substituted bicyclo[3.2.1]octane derivative, which is then elaborated to the final natural product.
Diterpenoids
Diterpenoids are a large and diverse class of natural products, a number of which feature a bicyclo[3.2.1]octane C/D ring system. nih.gov The synthesis of these complex molecules often relies on the rearrangement of bicyclo[2.2.2]octane precursors. nih.govmdpi.com For instance, the acid-catalyzed rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones leads to the formation of 4-methylbicyclo[3.2.1]oct-3-en-6-ones, which are key intermediates in the synthesis of stemarane and aphidicolane diterpenoids. nih.govmdpi.commdpi.com This rearrangement proceeds through an endo/exo equilibrium under acidic conditions, allowing for stereocontrol in the final product. nih.govmdpi.com Another approach involves the photochemical [2+2] cycloaddition of allene (B1206475) to an α,β-unsaturated carbonyl compound to generate a bicyclo[2.2.2]octane system, which is then rearranged to the desired bicyclo[3.2.1]octane skeleton. mdpi.comsemanticscholar.orgnih.gov
Sesquiterpenes
The bicyclo[3.2.1]octane framework is also present in some sesquiterpenes. The synthesis of trichothecane (B1236751) sesquiterpenes, for example, has been approached through the formation of a bicyclo[3.2.1]octane intermediate. oregonstate.edu One strategy demonstrated the feasibility of forming the bicyclo[3.2.1] portion of verrucarol (B1203745) through a cyclobutylcarbinol rearrangement. oregonstate.edu
Neolignans
Certain neolignans, a class of phenylpropanoid dimers, possess a bicyclo[3.2.1]octane core. These natural products have been isolated from various plant species. researchgate.netpharm.or.jpnih.govresearchgate.net The biosynthesis of some bicyclo[3.2.1]octane neolignans is proposed to occur through the rearrangement of hydrobenzofuranoid precursors. pharm.or.jp Synthetic efforts towards these molecules would likely involve the construction of a suitably substituted bicyclo[3.2.1]octane intermediate.
Precursors for Specialized Organic Scaffolds
Beyond natural products, the bicyclo[3.2.1]octane skeleton serves as a template for the design of novel organic molecules with specific functions.
Nucleic Acid Analogues
Conformationally locked nucleic acids (LNAs) are modified oligonucleotides that exhibit enhanced hybridization properties with complementary RNA. rsc.org The synthesis of LNA analogues based on a bicyclo[3.2.1]octane skeleton has been achieved. rsc.orgrsc.org These syntheses often start from a simple achiral precursor and build the bicyclic ring system through a Michael addition followed by cyclization. rsc.org The resulting bicyclo[3.2.1]octane derivative is then further functionalized to afford the desired nucleoside monomer. rsc.orgrsc.org
Development of New Synthetic Methodologies and Reagents
The pursuit of efficient routes to the bicyclo[3.2.1]octane ring system has led to the development of new synthetic methods. Rearrangement reactions have proven particularly fruitful. For instance, the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals, generated from the reduction of corresponding selenophenyl esters, can lead to the formation of bicyclo[3.2.1]oct-6-en-2-yl radicals. escholarship.org The product distribution between the two bicyclic systems is influenced by the stability of the radical intermediates. escholarship.org Additionally, thermal rearrangements of 6-vinylbicyclo[3.1.0]hex-2-ene derivatives have been shown to produce functionalized bicyclo[3.2.1]octadienes. cdnsciencepub.com
Role in the Design of Functional Organic Molecules
The rigid bicyclo[3.2.1]octane framework can be utilized to control the spatial orientation of functional groups, leading to molecules with specific properties. For example, the incorporation of this scaffold into ligands for catalysis or as part of photoactive molecules can influence their reactivity and selectivity. The synthesis of 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-ene-2,8-diones has been reported as part of the development of stereoselective syntheses of pterocarpans. acs.org
Conclusion and Future Perspectives in 8 Methylbicyclo 3.2.1 Oct 6 En 3 Ol Research
Summary of Key Achievements and Current Challenges
The synthesis of the bicyclo[3.2.1]octane skeleton has been a subject of extensive research, leading to a variety of successful strategies. Key achievements include the development of methods based on the fragmentation of tricyclo[3.2.1.02,7]octane derivatives, which can be constructed through intramolecular cyclopropanation or bicycloannulation of cyclic dienolates. mdpi.com Another significant approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, providing an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org Furthermore, intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes have proven to be a viable strategy for constructing the bicyclo[3.2.1]octane framework. mdpi.com The reduction of the corresponding bicyclo[3.2.1]oct-6-en-3-ones, such as those methylated at C-2 and C-4, with reagents like lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (i-Bu2AlH), has been shown to produce the epimeric secondary alcohols, including derivatives of 8-Methylbicyclo[3.2.1]oct-6-en-3-ol. researchgate.net
Despite these advances, several challenges remain. A primary challenge lies in the stereoselective synthesis of highly functionalized and enantiopure bicyclo[3.2.1]octane systems. mdpi.com While methods for controlling the stereochemistry at the bridged secondary, tertiary, or quaternary centers have been reported, achieving high selectivity can be substrate-dependent and require careful optimization of reaction conditions. rsc.org Another challenge is the development of more efficient and atom-economical synthetic routes that avoid multi-step sequences and the use of stoichiometric and often hazardous reagents.
Opportunities for Novel Synthetic Innovations
The quest for more efficient and versatile synthetic methods for this compound and its analogs presents numerous opportunities for innovation. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and its application to the construction of the bicyclo[3.2.1]octane core is a promising area of research. mdpi.com For instance, domino Michael-Henry or Michael-aldol reactions catalyzed by chiral organocatalysts could provide a direct and enantioselective route to functionalized bicyclo[3.2.1]octane systems. mdpi.com
Another avenue for innovation lies in the development of novel cycloaddition strategies. Higher-order cycloadditions, such as the [6+4] cycloaddition, offer a powerful means to construct complex polycyclic systems in a single step and could be adapted for the synthesis of the bicyclo[3.2.1]octane framework. mdpi.com Furthermore, leveraging transition-metal catalysis, for example, through gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkynes, could provide an efficient entry to bicyclo[3.2.1]octanone ring systems, which are precursors to the target alcohol. acs.org The development of biocatalytic methods, utilizing enzymes for stereoselective reductions or oxidations, also holds significant potential for the synthesis of enantiomerically pure this compound. mdpi.comnih.gov
Directions for Advanced Mechanistic Understanding
A deeper mechanistic understanding of the reactions used to synthesize and functionalize this compound is crucial for the development of more efficient and selective methods. For instance, in the reduction of bicyclo[3.2.1]oct-6-en-3-ones, the stereochemical outcome is often governed by the steric hindrance of the reducing agent, with bulkier reagents preferentially attacking from the less hindered exo face to yield axial alcohols. researchgate.net A detailed computational and experimental study of the transition states involved in these reductions could lead to more predictable and controllable outcomes.
The conformation of the bicyclo[3.2.1]oct-6-en-3-one ring system, which can exist in chair or boat forms, also plays a critical role in its reactivity. tau.ac.il Spectroscopic techniques, such as UV and NMR spectroscopy, combined with computational modeling, can provide valuable insights into the conformational preferences and the electronic interactions between the double bond and the carbonyl group. tau.ac.il This understanding is essential for predicting the regioselectivity and stereoselectivity of subsequent reactions. Further investigation into the mechanism of rearrangement reactions, such as the acid-catalyzed rearrangement of bicyclo[2.2.2]octane systems to the bicyclo[3.2.1]octane framework, could also unveil new synthetic possibilities. mdpi.com
Potential for Broader Application in Chemical Synthesis
The this compound scaffold and its derivatives hold significant potential as versatile building blocks in organic synthesis. The presence of multiple functional groups—a hydroxyl group, a double bond, and a methyl group on a rigid bicyclic framework—allows for a wide range of chemical transformations. The hydroxyl group can be further functionalized or used to direct subsequent reactions. The double bond can participate in various addition and cycloaddition reactions, allowing for the introduction of further complexity.
These functionalized bicyclic compounds can serve as key intermediates in the total synthesis of natural products containing the bicyclo[3.2.1]octane motif, such as stemarane and trichothecane (B1236751) sesquiterpenes. mdpi.comoregonstate.edu Moreover, the unique three-dimensional structure of these compounds makes them attractive scaffolds for the design of novel bioactive molecules and for use in materials science. core.ac.uk For example, the corresponding 8-azabicyclo[3.2.1]octan-3-ols have shown utility as NOP receptor agonists for the treatment of pain, anxiety, and cough, highlighting the potential of this scaffold in medicinal chemistry. google.com The development of efficient and scalable syntheses of this compound will undoubtedly broaden its application in these and other areas of chemical research.
Q & A
Q. What are the key synthetic routes to 8-methylbicyclo[3.2.1]oct-6-en-3-ol and its derivatives?
The compound can be synthesized via Tebbe methylenation or methyllithium reduction. For example, meso-8-anti-2,4-bisequatorial-heptamethylbicyclo[3.2.1]oct-6-en-3-one is treated with Tebbe reagent in THF under N₂ to yield the enol ether, followed by ether extraction and column chromatography . Octamethyl derivatives are synthesized by reacting the ketone precursor with methyllithium under similar conditions, followed by purification via silica gel chromatography (hexane/EtOAc gradients) . Key steps include inert atmosphere handling, solvent selection (THF/ether), and chromatographic separation.
Q. How is structural elucidation performed for bicyclic compounds like this compound?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Electron Ionization Mass Spectrometry (EIMS) are critical. For example, axial vs. equatorial stereochemistry in alcohols is distinguished by coupling constants (e.g., 3J = 10–12 Hz for axial OH in CCl₄) and IR hydrogen bonding patterns. EIMS provides molecular weight confirmation and fragmentation patterns specific to bicyclic frameworks .
Q. What are common functionalization strategies for the C3 hydroxyl group?
The hydroxyl group is often protected as acetyl or benzyl ethers to prevent undesired reactivity during downstream reactions. For instance, acetyl protection is achieved using acetic anhydride in pyridine, while benzylation employs benzyl bromide with a base like NaH. These protected derivatives are intermediates in ozonolysis or cycloaddition reactions .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in reductions of bicyclic ketones?
Reducing agents like LiAlH₄ and i-Bu₂AlH yield distinct stereochemical outcomes. LiAlH₄ produces equatorial alcohols via less sterically hindered endo attack, while i-Bu₂AlH favors axial alcohols due to exo-side selectivity. This is critical for synthesizing stereodefined building blocks for natural product synthesis . Confirmation requires NMR analysis of coupling constants and IR spectroscopy .
Q. How can ozonolysis be optimized to generate tetrahydropyran (THP) building blocks?
Oxidative ozonolysis with H₂O₂-urea complex (UHP) in MeOH/H₂O or reductive ozonolysis with SMe₂/NaBH₄ in DCM/MeOH (4:1) selectively cleaves the C6–C7 double bond. Oxidative conditions yield ketones or aldehydes, while reductive conditions produce diols. Solvent polarity and temperature (0–25°C) affect regioselectivity and functional group tolerance .
Q. What strategies enable contrathermodynamic stereocontrol in [4+3] cycloadditions?
Q. How to resolve contradictions in stereochemical assignments from conflicting spectral data?
For axial vs. equatorial alcohols, integrate:
- IR : Axial OH shows sharp bands (intramolecular H-bonding).
- NMR : Axial OH protons exhibit downfield shifts and coupling with olefinic protons.
- Chromatography : Axial alcohols elute faster (lower polarity) in hexane/EtOAc systems .
Cross-validation with X-ray crystallography (e.g., AgNO₃ complexes for dienes) is recommended .
Q. What novel reactivity arises from bicyclic nonaflates in diversity-oriented synthesis?
Deprotonation of 8-oxabicyclo[3.2.1]oct-6-en-3-ones with LDA, followed by trapping with NfF, yields alkenyl nonaflates. These undergo Heck couplings (e.g., with methyl acrylate) to form dienes for Diels–Alder reactions. Base-promoted fragmentation of certain nonaflates produces substituted furans, expanding molecular diversity .
Methodological Considerations
Q. How to design experiments for evaluating functional group tolerance in ozonolysis?
- Substrate scope : Test substrates with varying protecting groups (acetyl, benzyl) and substituents (methyl, chloro).
- Solvent screening : Compare polar protic (MeOH/H₂O) vs. aprotic (DCM) systems.
- Workup optimization : Quench with reductive (NaBH₄) or oxidative (UHP) agents, followed by LC-MS to track byproducts .
Q. What analytical workflows validate stereochemical outcomes in bicyclic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
